molecular formula C19H21NO2 B1327231 3'-Methyl-2-morpholinomethyl benzophenone CAS No. 898749-90-1

3'-Methyl-2-morpholinomethyl benzophenone

Cat. No.: B1327231
CAS No.: 898749-90-1
M. Wt: 295.4 g/mol
InChI Key: KAWPPMJKLOEPFR-UHFFFAOYSA-N
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Description

3'-Methyl-2-morpholinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 3' position of one aromatic ring and a morpholinomethyl group (-CH₂-morpholine) at the 2 position of the other ring. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, imparts polar and hydrogen-bonding capabilities to the compound. Benzophenone derivatives are widely utilized in polymer science, photochemistry, and pharmaceuticals due to their tunable electronic properties and reactivity .

Properties

IUPAC Name

(3-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWPPMJKLOEPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643521
Record name (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-90-1
Record name (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Methyl-2-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

3’-Methyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-Methyl-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Methyl-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Functional Group Variations

The table below compares key structural features, molecular formulas, and applications of 3'-methyl-2-morpholinomethyl benzophenone with analogous compounds:

Compound Name Substituents Molecular Formula Key Applications/Properties
This compound 3'-CH₃; 2-(morpholinomethyl) C₁₉H₂₃NO₂ Potential use in polar solvents, hydrogen-bonding interactions
4-Acryloyloxy benzophenone 4-acryloyloxy (-O-CO-CH₂-CH₂) C₁₆H₁₂O₃ UV-crosslinkable adhesives; high shear strength
3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone 3'-CN; 2-(4-methylpiperazinomethyl) C₂₀H₂₁N₃O Pharmaceutical intermediates; enhanced basicity
3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone 3,4-Cl₂; 3'-(4-methylpiperazinomethyl) C₂₀H₂₁Cl₂N₃O Halogenated analogs for reactivity studies
Benzophenone (parent compound) Unsubstituted C₁₃H₁₀O Solvatochromic probe; polymer precursor

Electronic and Solvation Properties

  • Morpholinomethyl vs. Piperazinomethyl Groups: The morpholine group’s oxygen and secondary nitrogen enable moderate hydrogen bonding, whereas piperazinomethyl derivatives (e.g., 3'-cyano-2-(4-methylpiperazinomethyl) benzophenone) exhibit stronger basicity due to tertiary nitrogen atoms, influencing solvation and electrostatic interactions .
  • Acryloyloxy vs. Morpholinomethyl Groups: The acryloyloxy group in 4-acryloyloxy benzophenone is electron-withdrawing, enhancing UV-induced crosslinking efficiency in adhesives. In contrast, the morpholinomethyl group’s electron-donating nature may reduce photoreactivity but improve solubility in polar solvents .

Mechanical and Thermal Performance

  • Polymer Applications: Benzophenone tetracarboxylic dianhydride (a related derivative) is critical in synthesizing polyimide foams with high thermal stability and mechanical strength . While this compound’s role in polymers is underexplored, its morpholine moiety could enhance compatibility with polar polymer matrices.
  • Adhesive Performance: UV-crosslinkable acrylic pressure-sensitive adhesives containing 4-acryloyloxy benzophenone achieve optimal tack and shear strength at 1.0–1.5 wt.% concentrations after 60–90 s of UV exposure . The morpholinomethyl derivative’s lack of acrylate functionality likely limits its utility in similar applications.

Solubility and Reactivity

  • Polarity: Morpholinomethyl and piperazinomethyl groups increase solubility in polar solvents (e.g., water, alcohols) compared to unsubstituted benzophenone. For example, morpholine’s water-miscible nature suggests improved aqueous solubility for this compound .
  • Steric Effects: The morpholinomethyl group’s bulkiness may hinder crystallization, reducing melting points compared to smaller substituents like methyl or cyano groups .

Research Findings and Gaps

  • Solvatochromism: Benzophenone derivatives are effective solvatochromic probes; the morpholinomethyl group’s hydrogen-bonding capacity could refine electrostatic environment measurements in complex solvents .
  • Gaps: Limited data exist on the thermal stability, toxicity, and precise applications of this compound. Further studies comparing its photoreactivity with acryloyloxy derivatives are warranted.

Biological Activity

3'-Methyl-2-morpholinomethyl benzophenone (commonly referred to as 3-MMBP) is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

3-MMBP has the molecular formula C19H21NO2C_{19}H_{21}NO_2 and a molecular weight of approximately 295.38 g/mol. It features a benzophenone structure characterized by two phenyl rings linked by a carbonyl group, with a morpholinomethyl substituent at the 3-position of one of the phenyl rings. The compound is notable for its high boiling point of 450.8 ºC and a flash point of 226.5 ºC, indicating thermal stability.

The synthesis of 3-MMBP typically involves several chemical reactions that allow for the selective incorporation of functional groups into the benzophenone framework. These synthetic routes are crucial for tailoring the compound's properties for specific applications.

1. Photocatalytic Activity

Research has highlighted the role of 3-MMBP as a photocatalyst in organic reactions. Under specific light conditions, it can facilitate chemical reactions such as polymerizations and degradation of pollutants. This property makes it a candidate for applications in environmental remediation and renewable energy technologies, particularly in organic photovoltaic cells where it enhances charge transfer efficiency.

2. Neuropharmacological Effects

Neuropharmacological studies have explored the effects of 3-MMBP on the central nervous system (CNS). Initial findings suggest that it may modulate neurotransmitter activity, influencing behavioral outcomes in animal models. However, the precise mechanisms remain under investigation, necessitating further research to elucidate its effects on neurotransmitter levels.

3. UV Absorption Properties

The compound is also being investigated for its potential as a UV filter in cosmetic formulations, particularly sunscreens. Studies have shown that 3-MMBP effectively absorbs UV radiation, contributing to skin protection against harmful solar rays. Its stability under various formulation conditions is crucial for its application in cosmetic products.

Ecotoxicological Considerations

The environmental impact of benzophenone derivatives, including 3-MMBP, has been a subject of study due to their presence in consumer products and potential effects on aquatic ecosystems. Research indicates that these compounds can accumulate in aquatic organisms, raising concerns about their ecological toxicity . For instance, studies have reported varying levels of toxicity in different species, highlighting the need for comprehensive ecotoxicological assessments.

Study on Bioconcentration and Metabolization

A study conducted on fish species exposed to benzophenone-3 (BP-3), a structurally similar compound, provides insights into the bioconcentration and metabolization pathways relevant to 3-MMBP. The research revealed that BP-3 was well-absorbed across various exposure routes, with urinary secretion identified as the primary elimination pathway . This study underscores the importance of understanding how similar compounds behave in biological systems.

Human Exposure Assessment

Another significant study assessed the relationship between hair product usage and urinary levels of BP-3 among the Korean population. This research highlighted potential human exposure risks associated with cosmetic products containing benzophenone derivatives . Although directly related to BP-3, these findings can inform risk assessments for 3-MMBP given their structural similarities.

Summary Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compound C19H21NO2Morpholinomethyl substituent enhances solubility
Benzophenone-3 (BP-3) C15H12O3Widely studied UV filter; environmental concerns
3-Bromo-3'-morpholinomethyl benzophenone C18H18BrNO2Contains bromine atom enhancing reactivity

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